2-Chloro-4-(2,5-dimethylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2,5-dimethylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a chlorine atom at position 2 and a 2,5-dimethylphenyl group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dimethylphenyl)pyrimidine typically involves the nucleophilic substitution of a 4-chloropyrimidine derivative with a 2,5-dimethylphenyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-chloropyrimidine with a boronic acid derivative of 2,5-dimethylphenyl under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,5-dimethylphenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: As mentioned earlier, this reaction can be used to introduce different aryl or alkyl groups at position 4.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or ethanol.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in ethanol or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while Suzuki-Miyaura coupling can introduce various aryl or alkyl groups.
Scientific Research Applications
2-Chloro-4-(2,5-dimethylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: Pyrimidine derivatives are used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,5-dimethylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3,5-dimethylphenyl)pyrimidine
- 2-Chloro-4-(2,4-dimethylphenyl)pyrimidine
- 2-Chloro-4-(2,6-dimethylphenyl)pyrimidine
Uniqueness
2-Chloro-4-(2,5-dimethylphenyl)pyrimidine is unique due to the specific positioning of the dimethylphenyl group, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at position 2 also allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H11ClN2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-4-(2,5-dimethylphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-9(2)10(7-8)11-5-6-14-12(13)15-11/h3-7H,1-2H3 |
InChI Key |
MYWKQVNPBVFLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.